
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by the presence of a carboxamide group attached to the phenothiazine core, with an additional N-(2-((1-methylethyl)thio)ethyl) substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations to introduce the carboxamide and N-(2-((1-methylethyl)thio)ethyl) groups. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenothiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is not well-documented. based on the known properties of phenothiazine derivatives, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
類似化合物との比較
- 10H-Phenothiazine-10-carboxamide
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
Comparison:
- 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the N-(2-((1-methylethyl)thio)ethyl) substituent, which may confer distinct chemical and biological properties.
- N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide has a similar structure but with a butylthio group instead of an isopropylthio group, potentially affecting its reactivity and interactions.
- N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide features benzyl and phenyl groups, which may enhance its lipophilicity and alter its pharmacokinetic profile.
This detailed article provides a comprehensive overview of 10H-Phenothiazine-10-carboxamide, N-(2-((1-methylethyl)thio)ethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
53056-54-5 |
|---|---|
分子式 |
C18H20N2OS2 |
分子量 |
344.5 g/mol |
IUPAC名 |
N-(2-propan-2-ylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H20N2OS2/c1-13(2)22-12-11-19-18(21)20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
InChIキー |
BEGSUTRZMXZGQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


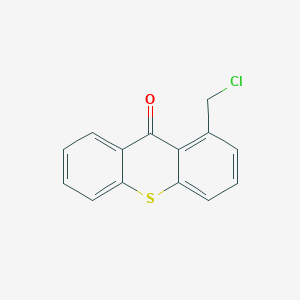
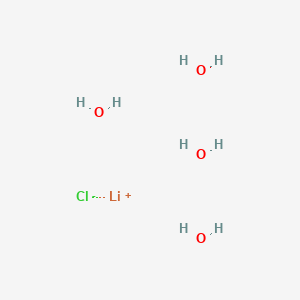
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
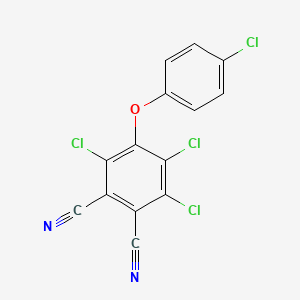
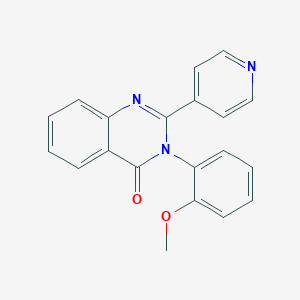
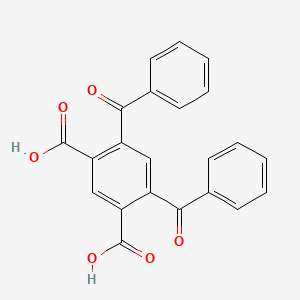
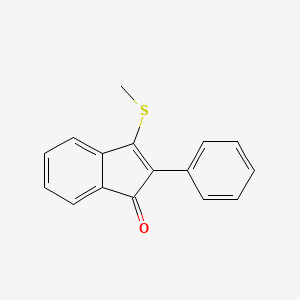

sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)

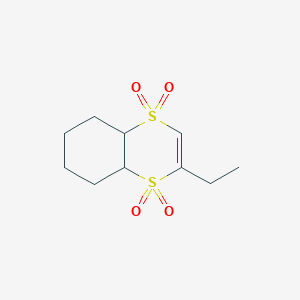
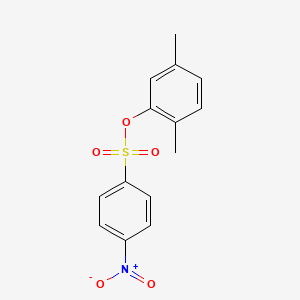
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)

